Evobrutinib
概要
説明
Evobrutinib is an oral, CNS-penetrating, highly selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development as a potential treatment for relapsing multiple sclerosis (RMS) . It is the first BTK inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .
Synthesis Analysis
The synthesis of evobrutinib began with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .
Chemical Reactions Analysis
Evobrutinib is primarily eliminated in feces (71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted in the first 72 h after administration . No unchanged evobrutinib was detected in excreta .
科学的研究の応用
Immunological Diseases
Specific Scientific Field
Application Summary
Evobrutinib is a potent, oral, and highly selective covalent inhibitor of Bruton’s Tyrosine Kinase (BTK), which is being evaluated for the treatment of various immunological diseases .
Methods of Application
Evobrutinib is administered orally and has shown excellent kinome selectivity, particularly against EGFR. It has an acceptable preclinical pharmacokinetic/pharmacodynamic (PK/PD) profile and has shown efficacy in in vivo models of rheumatoid arthritis .
Results or Outcomes
Evobrutinib has demonstrated promising results in preclinical studies, showing high selectivity for BTK over other kinases, suggesting a low potential for off-target related adverse effects . Clinical investigation of evobrutinib is ongoing in several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus .
Multiple Sclerosis
Specific Scientific Field
Application Summary
Evobrutinib is being evaluated as a potential treatment for relapsing multiple sclerosis (RMS). It is designed to modulate B cell responses such as proliferation and antibody and cytokine release, as well as modulate macrophage/microglia activation .
Methods of Application
Evobrutinib is administered orally and penetrates the central nervous system (CNS). It was tested in two randomized, parallel-group, double-blind, double-dummy, active-controlled Phase III studies of oral evobrutinib twice-daily versus oral teriflunomide once-daily in people with RMS .
Results or Outcomes
The EVOLUTION clinical trials showed that evobrutinib did not meet its primary endpoint of reducing annualized relapse rates (ARR) in people with RMS compared to oral teriflunomide . However, the overall safety and tolerability profile was consistent with results from the previously reported Phase II trial .
Biomarker Reduction in MS
Specific Scientific Field
Application Summary
Evobrutinib has been shown to significantly reduce blood neurofilament light chain (NfL) levels, a key biomarker of neuronal damage and inflammation, in patients with multiple sclerosis (MS) .
Methods of Application
A post-hoc analysis of a Phase II placebo-controlled trial of evobrutinib in patients with relapsing MS (RMS) evaluated 166 patients with NfL values at baseline and at least one post-baseline .
Results or Outcomes
The largest relative reductions of NfL levels were observed with evobrutinib 75mg twice daily (BID) at weeks 12 and 24 compared to placebo . As elevated NfL is associated with clinical disability and brain atrophy in MS, these results, combined with the previous clinical trial data that demonstrated a reduction in T1 Gd+ lesion and ARR, further support the hypothesis that BTK inhibition with evobrutinib may impact both inflammatory and progressive aspects of MS within the central nervous system (CNS) .
Rheumatoid Arthritis
Specific Scientific Field
Application Summary
Evobrutinib is being investigated for its potential use in the treatment of rheumatoid arthritis (RA), an autoimmune disease characterized by inflammation and damage to the joints .
Methods of Application
Evobrutinib is administered orally and has shown efficacy in in vivo models of rheumatoid arthritis .
Results or Outcomes
Clinical investigation of evobrutinib is ongoing in rheumatoid arthritis . The high selectivity of evobrutinib for BTK over other kinases suggests a low potential for off-target related adverse effects .
Systemic Lupus Erythematosus
Specific Scientific Field
Application Summary
Evobrutinib is being investigated for its potential use in the treatment of systemic lupus erythematosus (SLE), a chronic autoimmune disease characterized by inflammation and damage to various body tissues .
Methods of Application
Evobrutinib is administered orally and has shown efficacy in in vivo models of systemic lupus erythematosus .
Results or Outcomes
Clinical investigation of evobrutinib is ongoing in systemic lupus erythematosus . The high selectivity of evobrutinib for BTK over other kinases suggests a low potential for off-target related adverse effects .
Osteoarthritis
Application Summary
Evobrutinib is being investigated for its potential use in the treatment of osteoarthritis (OA), a degenerative joint disease characterized by the breakdown of the joint’s cartilage .
Methods of Application
Evobrutinib is administered orally and has shown efficacy in in vivo models of osteoarthritis .
Results or Outcomes
Clinical investigation of evobrutinib is ongoing in osteoarthritis . The high selectivity of evobrutinib for BTK over other kinases suggests a low potential for off-target related adverse effects .
Safety And Hazards
The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .
将来の方向性
特性
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWHXQETADMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evobrutinib | |
CAS RN |
1415823-73-2 | |
Record name | Evobrutinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evobrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15170 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Evobrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。